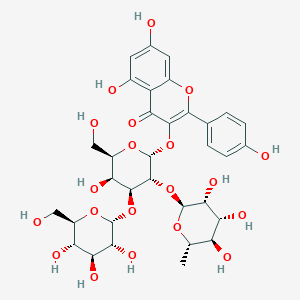
2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione” is an organic compound . Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances . They are the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterases inhibitors used in Alzheimer’s disease .
Synthesis Analysis
The compound can be synthesized via an amidation reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) .
Molecular Structure Analysis
The structure of the compound has been confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . The crystal structure features short Br⋯O contacts, C—H⋯O hydrogen bonds and numerous π – π stacking interactions .
Chemical Reactions Analysis
The biological screening results indicated that all synthesized compounds displayed potent inhibitory activity with IC 50 values ranging from 2.1 to 7.4 μM . Among synthesized compounds, para-fluoro substituted compounds exhibited the highest inhibitory potency against AChE (IC 50 = 2.1 μM) .
Physical And Chemical Properties Analysis
The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . The compound has a yield of 27%; m.p. 482K (decomposition; toluene/ethyl acetate); Rf = 0.68 (SiO 2; toluene/ethyl acetate 10:1 v / v); 1 H NMR (500MHz, CDCl 3): 1.16 (t, 6H, J = 7.6Hz), 1.35 (t, 3H, J = 7.6Hz), 2.94 (q, 2H, J = 7.6Hz), 3.03 (q, 4H, J = 7.6Hz), 4.61 (s, 4H), 4.92 (s, 2H), 7.69–7.71 (m, 2H), 7.72–7.83 (m, 2H) ppm; 13 C NMR (500MHz, CDCl 3): 15.6, 15.7, 22.8, 23.0, 29.1, 37.0, 123.3, 130.6, 131.9, 132.1, 134.1, 144.2, 145.8, 168.1 ppm; IR (ATR): 2969, 1709, 1491, 1454, 1392, 592cm −1; LC–MS (ESI): calculated for C 23 H 25 Br 2 NO 2 Na (M + Na) +: 530.01, found: 530.21 .
Applications De Recherche Scientifique
The compound 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, which has been the subject of considerable scientific interest due to its potential applications in various fields. Below is a comprehensive analysis focusing on unique applications of this compound:
Synthesis of Novel Molecules
Isoindoline-1,3-dione derivatives are used as building blocks in the synthesis of new molecules. Researchers have been designing new molecules using isoindoline-1,3-dione due to their wide range of potential applications .
Biological Activity
Some derivatives have shown promising biological activities. For instance, certain compounds have been evaluated for inducing apoptosis and necrosis in cancer cells .
Anti-fibrotic Activities
Isoindoline-1,3-dione derivatives have been investigated for their anti-fibrotic activities, with some compounds presenting better activities than existing treatments .
Mécanisme D'action
Target of Action
The primary target of 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, potentially altering signal transduction pathways within the cell.
Biochemical Pathways
The affected pathways are likely related to dopamine signaling, given the compound’s interaction with the dopamine receptor D2 . Dopamine signaling plays a key role in the reward system of the brain, motor control, and a number of endocrine functions. Downstream effects could include changes in mood, motor control, and various other physiological functions.
Pharmacokinetics
It is known that the compound is neutral and hydrophobic, which suggests that it can pass through the living membrane in vivo
Result of Action
One study suggests that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in raji cells . In addition, one of the isoindoline derivatives was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model .
Propriétés
IUPAC Name |
2-[4-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-9-5-6-16-12(7-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRIUIQJDWVLTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599307 |
Source


|
| Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione | |
CAS RN |
135995-35-6 |
Source


|
| Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

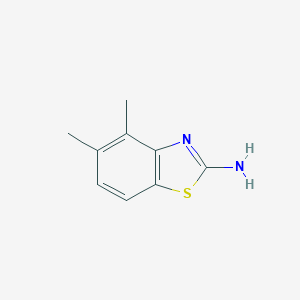
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
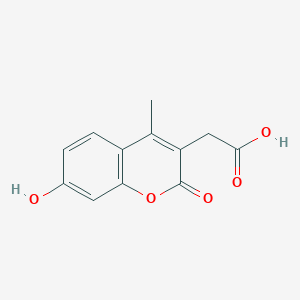
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)



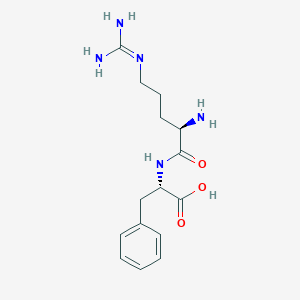


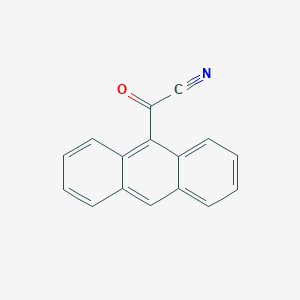
![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)

